CC-94280
Description
CC-94280 (mezigdomide) is a novel cereblon E3 ligase modulator (CELMoD) developed by Bristol Myers Squibb for the treatment of relapsed or refractory multiple myeloma (RRMM). It is currently under evaluation in a phase 3 clinical trial (SUCCESSOR-2, NCT05552976), where it is combined with carfilzomib (a proteasome inhibitor) and dexamethasone (MeziKD) and compared against carfilzomib and dexamethasone alone (Kd) . As a CELMoD, this compound enhances the ubiquitination and degradation of specific substrates, such as Ikaros and Aiolos, by binding to cereblon—a mechanism critical to its immunomodulatory and antitumor effects .
Properties
IUPAC Name |
N/A |
|---|---|
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
CC-94280; CC 94280; CC94280; |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Similarity
CELMoDs like this compound share a core glutarimide moiety, which enables cereblon binding. For illustrative purposes, structurally related compounds from the evidence are compared (Table 1), though their therapeutic relevance to this compound remains unclear.
Table 1: Structural and Physicochemical Comparison
Pharmacological and Clinical Comparisons
This compound’s primary differentiation lies in its clinical progression and mechanism. Unlike earlier immunomodulatory drugs (IMiDs) like lenalidomide, CELMoDs exhibit enhanced substrate specificity and potency. For example:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
